molecular formula C10H21N B1374461 (Cyclooctylmethyl)(methyl)amine CAS No. 60168-07-2

(Cyclooctylmethyl)(methyl)amine

Cat. No.: B1374461
CAS No.: 60168-07-2
M. Wt: 155.28 g/mol
InChI Key: VKUSPJXTNFZNKV-UHFFFAOYSA-N
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Description

(Cyclooctylmethyl)(methyl)amine is an organic compound with the molecular formula C₁₀H₂₁N It is a secondary amine, characterized by the presence of a cyclooctylmethyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclooctylmethyl)(methyl)amine typically involves the alkylation of methylamine with cyclooctylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclooctylmethyl chloride+MethylamineThis compound+HCl\text{Cyclooctylmethyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} Cyclooctylmethyl chloride+Methylamine→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (Cyclooctylmethyl)(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(Cyclooctylmethyl)(methyl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

(Cyclooctylmethyl)(methyl)amine can be compared with other secondary amines, such as:

    Cyclohexylmethylamine: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    Cyclopentylmethylamine: Contains a cyclopentyl group, leading to different steric and electronic properties.

    N-Methylcyclooctylamine: Similar to this compound but with the methyl group attached to the cyclooctyl ring.

The uniqueness of this compound lies in its specific ring size and the combination of substituents, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

1-cyclooctyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-11-9-10-7-5-3-2-4-6-8-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUSPJXTNFZNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306567
Record name N-Methylcyclooctanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60168-07-2
Record name N-Methylcyclooctanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60168-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylcyclooctanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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